molecular formula C13H12O3 B13884020 4-(2-Formylphenyl)but-3-yn-2-yl acetate

4-(2-Formylphenyl)but-3-yn-2-yl acetate

Cat. No.: B13884020
M. Wt: 216.23 g/mol
InChI Key: ACKPEHWBUVOWML-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)but-3-yn-2-yl acetate is an organic compound with the molecular formula C12H10O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a butynyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Formylphenyl)but-3-yn-2-yl acetate can be achieved through a multi-step process involving the following key steps:

    Formation of 2-Formylphenylacetylene: This can be synthesized by the Sonogashira coupling reaction between 2-iodobenzaldehyde and ethynyltrimethylsilane, followed by desilylation.

    Alkylation: The resulting 2-formylphenylacetylene is then subjected to alkylation with 2-bromo-1-acetoxypropane under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Formylphenyl)but-3-yn-2-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-(2-Carboxyphenyl)but-3-yn-2-yl acetate.

    Reduction: 4-(2-Hydroxymethylphenyl)but-3-yn-2-yl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Formylphenyl)but-3-yn-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)but-3-yn-2-yl acetate involves its interaction with various molecular targets depending on the context of its use. For example, in oxidation reactions, the formyl group undergoes electron transfer processes leading to the formation of a carboxylic acid. In biological systems, it may interact with enzymes that catalyze reactions involving formyl groups.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenyl acetate: Similar structure but lacks the butynyl moiety.

    4-(2-Formylphenyl)but-3-yn-2-ol: Similar structure but with a hydroxyl group instead of an acetate group.

Uniqueness

4-(2-Formylphenyl)but-3-yn-2-yl acetate is unique due to the presence of both a formyl group and a butynyl acetate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-(2-formylphenyl)but-3-yn-2-yl acetate

InChI

InChI=1S/C13H12O3/c1-10(16-11(2)15)7-8-12-5-3-4-6-13(12)9-14/h3-6,9-10H,1-2H3

InChI Key

ACKPEHWBUVOWML-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1C=O)OC(=O)C

Origin of Product

United States

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